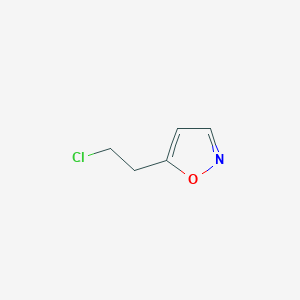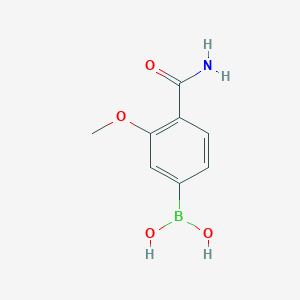
(4-Carbamoyl-3-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Carbamoyl-3-methoxyphenyl)boronic acid is an organoboron compound with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with carbamoyl and methoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-carbamoyl-3-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Carbamoyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Reduction: Lithium aluminum hydride, diethyl ether, or tetrahydrofuran (THF).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (4-Carbamoyl-3-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The compound’s carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the carbamoyl group, making it less versatile in certain reactions.
(3-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
(4-Formylphenyl)boronic acid: Contains a formyl group instead of a carbamoyl group, leading to different chemical properties and uses.
Uniqueness: (4-Carbamoyl-3-methoxyphenyl)boronic acid is unique due to the presence of both carbamoyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science .
Eigenschaften
Molekularformel |
C8H10BNO4 |
|---|---|
Molekulargewicht |
194.98 g/mol |
IUPAC-Name |
(4-carbamoyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,12-13H,1H3,(H2,10,11) |
InChI-Schlüssel |
HKOXKQCSGGJUIW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(=O)N)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


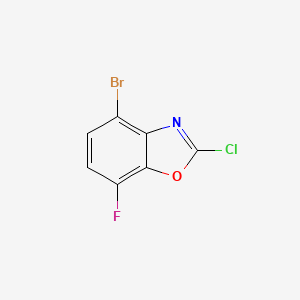
![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
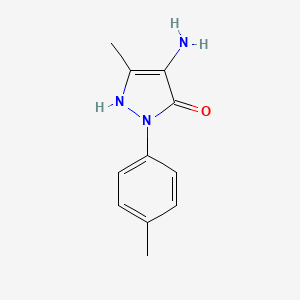

![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
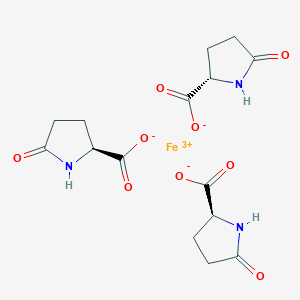

![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)
